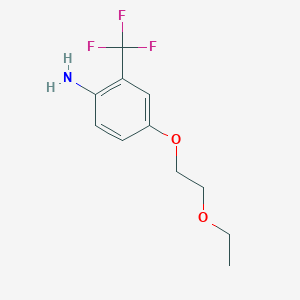

4-(2-乙氧基乙氧基)-2-(三氟甲基)苯胺

描述

4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline (4-EE-TFA) is an organic compound with a wide range of applications in the chemical and pharmaceutical industries, ranging from drug synthesis to the synthesis of polymers. It is an important building block for the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other materials. 4-EE-TFA is a versatile compound that can be used in a variety of ways and has been studied extensively in the scientific literature.

科学研究应用

喹诺酮的合成:在有机化学领域,4-(2-乙氧基乙氧基)-2-(三氟甲基)苯胺的衍生物已被用于合成 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮。这涉及与丙二酸二乙酯的反应,从而产生在进一步化学合成中非常有用的高产率产品 (Gong & Kato, 2004).

液晶研究:另一个应用是液晶的创建。4-(2-乙氧基乙氧基)-2-(三氟甲基)苯胺的衍生物,特别是那些具有三氟甲基或三氟甲氧基端基的衍生物,已被用于开发稳定的近晶相和向列液晶相。这项研究有助于了解液晶的特性及其在显示技术中的潜在应用 (Miyajima et al., 1995).

电化学应用:对电致变色材料的研究也利用了 4-(2-乙氧基乙氧基)-2-(三氟甲基)苯胺的衍生物。这些材料,例如带有不同噻吩衍生物的硝基三苯胺单元,在电致变色应用中显示出潜力,特别是在近红外区域。这可能会促进智能窗口技术和节能显示器的进步 (Li et al., 2017).

苯胺衍生物的合成:在合成化学中,研究表明 4-(2-乙氧基乙氧基)-2-(三氟甲基)苯胺可用于合成各种苯胺衍生物。这包括创建具有在制药和农用化学品中具有潜在应用的新型化合物 (Feng & Ngai, 2016).

新型有机材料的开发:该化合物已被用于设计和合成新型 G-2 三聚氰胺基树状聚合物,并结合 4-(正辛氧基)苯胺作为外围单元。这些树状聚合物表现出独特的结构和超分子行为,可能对材料科学和纳米技术有用 (Morar et al., 2018).

作用机制

Target of Action

The primary targets of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline are alkenes . Nitrogen-containing compounds, such as anilines, are some of the most widespread and useful chemical species . They are used in a variety of transformations, including the functionalization of alkenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent . The key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The biochemical pathway affected by this compound is the trifluoromethylarylation of alkenes . This pathway involves the use of anilines and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .

Result of Action

The result of the compound’s action is the trifluoromethylarylation of alkenes . This transformation allows for the incorporation of nitrogen-containing compounds, such as anilines, into a variety of interesting transformations .

Action Environment

The action of 4-(2-Ethoxyethoxy)-2-(trifluoromethyl)aniline is influenced by the solvent used. Hexafluoroisopropanol (HFIP) plays a key role as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent . This is responsible for the altered reactivity and exquisite selectivity of the compound .

属性

IUPAC Name |

4-(2-ethoxyethoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-2-16-5-6-17-8-3-4-10(15)9(7-8)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFSKNQFIPMWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

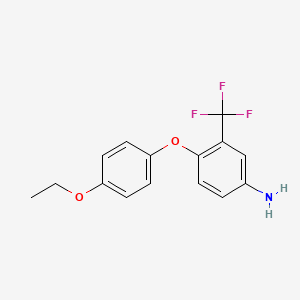

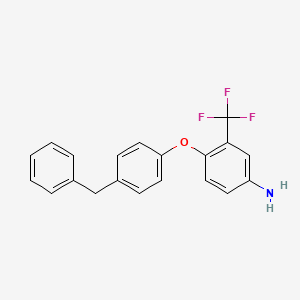

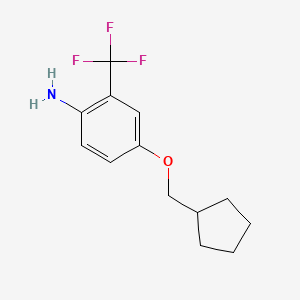

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)

![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)